Fenbufen

Description

This compound is a non-steroidal anti-inflammatory drug used primarily to treat inflammation in osteoarthritis, ankylosing spondylitis, and tendinitis. It can also be used to relieve backaches, sprains, and fractures. This compound is available as a capsule or tablet sold with the brand names Cepal, Cinopal, Cybufen, Lederfen, and Reugast. This compound acts by preventing cyclooxygenase from producing prostaglandins which can cause inflammation.

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for rheumatic disease.

structure; RN given refers to parent cpd

Structure

3D Structure

Properties

IUPAC Name |

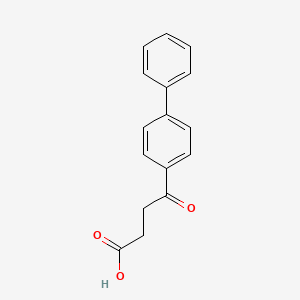

4-oxo-4-(4-phenylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAKPRAICRBAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023043 | |

| Record name | Fenbufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36330-85-5 | |

| Record name | Fenbufen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36330-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenbufen [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036330855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenbufen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08981 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fenbufen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenbufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenbufen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENBUFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9815R1WR9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

185-187 | |

| Record name | Fenbufen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08981 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Core Mechanism of Fenbufen on Cyclooxygenase (COX) Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of fenbufen, a non-steroidal anti-inflammatory drug (NSAID), on cyclooxygenase (COX) enzymes. It elucidates this compound's role as a prodrug and the inhibitory activity of its active metabolite, felbinac (biphenylacetic acid), on COX-1 and COX-2. This document summarizes quantitative inhibitory data, details relevant experimental methodologies, and provides visual representations of the key biological and experimental pathways to offer a thorough understanding for professionals in the field of pharmacology and drug development.

Introduction: this compound as a Prodrug

This compound is a phenylalkanoic acid derivative that exhibits anti-inflammatory, analgesic, and antipyretic properties.[1] A critical aspect of its pharmacology is its nature as a prodrug. Following oral administration, this compound is rapidly absorbed and metabolized in the liver into its active form, felbinac (also known as biphenylacetic acid).[2][3] This metabolic conversion is central to its therapeutic effects, as felbinac is a more potent inhibitor of prostaglandin synthesis than the parent compound.[2] The primary mechanism of action of NSAIDs, including felbinac, is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of inflammation, pain, and fever.[2][3]

Quantitative Analysis of COX Inhibition

The inhibitory potency of this compound and its active metabolite, felbinac, against the two main isoforms of cyclooxygenase, COX-1 and COX-2, is quantified by their half-maximal inhibitory concentrations (IC50). The following table provides a summary of the available quantitative data.

| Compound | Target Enzyme | IC50 Value | Notes |

| This compound | COX-1 | 3.9 µM | Inhibitory activity of the parent prodrug.[4] |

| COX-2 | 8.1 µM | Inhibitory activity of the parent prodrug.[4] | |

| Felbinac | COX-1 | 865.68 nM | The active metabolite, demonstrating significantly higher potency than the parent compound.[1] |

| (Biphenylacetic Acid) | COX-2 | 976 nM | The active metabolite, demonstrating significantly higher potency than the parent compound.[1] |

Signaling Pathway and Metabolic Activation

This compound's mechanism of action begins with its conversion to the active metabolite, felbinac. Felbinac then acts as a non-selective inhibitor of both COX-1 and COX-2. By binding to the active site of these enzymes, it competitively inhibits the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.

Experimental Protocols for Assessing COX Inhibition

The determination of IC50 values for COX inhibitors is performed using various in vitro assays. The two primary methods are the purified enzyme assay and the whole blood assay.

Purified Enzyme Assay

This method involves using purified COX-1 and COX-2 enzymes to assess the direct inhibitory effect of a compound.

Methodology:

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor is prepared.

-

Incubation: The purified enzyme is pre-incubated with various concentrations of the test compound (this compound or felbinac) or a vehicle control.

-

Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

-

Reaction Termination: The reaction is stopped after a defined period using an acid solution.

-

Product Quantification: The amount of prostaglandin produced (e.g., PGE2) is measured using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Human Whole Blood Assay

This ex vivo assay is considered more physiologically relevant as it accounts for factors like plasma protein binding.

Methodology:

-

Blood Collection: Fresh venous blood is drawn from healthy volunteers who have abstained from NSAIDs for at least two weeks.

-

COX-1 Assay (Thromboxane B2 Synthesis):

-

Aliquots of whole blood are incubated with various concentrations of the test compound.

-

Blood coagulation is initiated, which activates platelets and leads to COX-1-mediated production of Thromboxane A2 (TxA2).

-

TxA2 is unstable and rapidly converts to the stable metabolite, Thromboxane B2 (TxB2).

-

The concentration of TxB2 in the serum is measured by ELISA or LC-MS/MS to determine COX-1 inhibition.

-

-

COX-2 Assay (Prostaglandin E2 Synthesis):

-

Aliquots of whole blood are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.

-

The blood is then incubated with various concentrations of the test compound.

-

Arachidonic acid is added to initiate prostaglandin synthesis.

-

The concentration of Prostaglandin E2 (PGE2) in the plasma is quantified by ELISA or LC-MS/MS to determine COX-2 inhibition.

-

-

Data Analysis: IC50 values are calculated from the concentration-response curves for both COX-1 and COX-2.

Conclusion

This compound exerts its therapeutic effects as an anti-inflammatory, analgesic, and antipyretic agent through its metabolic conversion to the active compound, felbinac. Felbinac functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes. This inhibition of the cyclooxygenase pathway blocks the synthesis of prostaglandins, thereby mitigating inflammatory responses. The prodrug nature of this compound is a key pharmacological feature. A thorough understanding of the quantitative inhibitory profile of both this compound and felbinac, along with the experimental methodologies used for their assessment, is crucial for researchers and professionals involved in the development of anti-inflammatory therapeutics.

References

Fenbufen as a Prodrug: A Technical Guide to the Metabolic Activation of Biphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of fenbufen's role as a prodrug, focusing on its metabolic conversion to the active anti-inflammatory agent, biphenylacetic acid. The document details the metabolic pathway, presents key pharmacokinetic data, outlines the mechanism of action, and provides comprehensive experimental protocols for the analysis of these compounds.

Introduction

This compound is an orally administered non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class.[1] A critical aspect of its pharmacology is its nature as a prodrug; this compound itself has no intrinsic activity against cyclooxygenase (COX) enzymes.[1][2] Its therapeutic effects are exerted only after hepatic metabolism converts it into its principal active metabolite, biphenylacetic acid (also known as felbinac).[1][2][3] This prodrug strategy is believed to contribute to a lower potential for gastric irritation compared to NSAIDs that are administered in their active form, as it reduces the exposure of the gastrointestinal tract to a potent COX inhibitor.[1][2]

Metabolic Activation Pathway

The biotransformation of this compound to biphenylacetic acid is a two-step process that primarily occurs in the liver. This conversion is essential for the drug's anti-inflammatory, analgesic, and antipyretic properties.

-

Reduction: The first step involves the reduction of the γ-oxo (ketone) group of this compound to a secondary alcohol, forming the intermediate metabolite, γ-hydroxy-(1,1'-biphenyl)-4-butanoic acid.[4][5] This reaction is catalyzed by cytosolic NADPH-dependent enzymes known as carbonyl reductases (CBRs), which have broad substrate specificity for xenobiotic carbonyl compounds.[6][7]

-

Oxidation: The γ-hydroxy intermediate subsequently undergoes oxidation to form the active metabolite, biphenylacetic acid.[4][5] This step is analogous to fatty acid beta-oxidation.

A simplified representation of this metabolic pathway is provided below.

References

- 1. Pharmacologic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacological properties of this compound. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. Disposition and metabolism of this compound in several laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbonyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Fenbufen and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenbufen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, has been utilized for its analgesic, anti-inflammatory, and antipyretic properties. A key characteristic of this compound is its role as a prodrug, undergoing metabolic activation to exert its primary pharmacological effects. This technical guide provides an in-depth examination of the pharmacological properties of this compound and its principal metabolites. It details the mechanism of action, centered on the inhibition of cyclooxygenase (COX) enzymes, and presents a comprehensive overview of its pharmacokinetic and pharmacodynamic profiles. This document includes detailed experimental protocols for key in vivo and in vitro assays, quantitative data on drug efficacy and disposition, and visual representations of relevant biological pathways and experimental workflows to facilitate a thorough understanding for professionals in the field of drug discovery and development.

Introduction

This compound, chemically known as γ-oxo-(1,1'-biphenyl)-4-butanoic acid, is a non-steroidal anti-inflammatory drug (NSAID) with well-documented analgesic and antipyretic activities.[1] It belongs to the propionic acid derivative class of NSAIDs.[2] The therapeutic applications of this compound have primarily been in the management of pain and inflammation associated with rheumatic diseases and other musculoskeletal disorders.[2][3] A critical aspect of this compound's pharmacology is its nature as a prodrug. It is largely inactive in its parent form and requires metabolic conversion in the liver to its active metabolites to exert its therapeutic effects.[4][5] This biotransformation is a key determinant of its efficacy and contributes to a potentially favorable gastrointestinal safety profile compared to NSAIDs that are active in their administered form.[1]

Mechanism of Action: A Prodrug Approach to Cyclooxygenase Inhibition

The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins.[2][6] Prostaglandins are key mediators of inflammation, pain, and fever.[7] this compound itself has been shown to have no intrinsic inhibitory activity on COX enzymes.[4][8] Its pharmacological activity is almost entirely attributable to its major active metabolite, 4-biphenylacetic acid (also known as felbinac).[1][9]

Metabolic Activation

Following oral administration, this compound is absorbed from the gastrointestinal tract and undergoes extensive metabolism in the liver.[10][11] The parent compound is converted to several metabolites, with biphenylacetic acid (felbinac) and γ-hydroxy(1,1'-biphenyl)-4-butanoic acid being the major circulating active forms.[11][12] Biphenylacetic acid is a potent inhibitor of both COX-1 and COX-2 enzymes.[4]

Cyclooxygenase Inhibition

The active metabolite, biphenylacetic acid, inhibits the cyclooxygenase pathway, thereby blocking the conversion of arachidonic acid to prostaglandins.[6][7] This non-selective inhibition of both COX-1 and COX-2 isoforms accounts for both the therapeutic anti-inflammatory effects and some of the potential side effects associated with NSAIDs.[13]

Pharmacological Properties: Quantitative Data

The following tables summarize the key quantitative data regarding the pharmacological properties of this compound and its active metabolite, biphenylacetic acid.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) |

| This compound | >100[4] | >100[4] | - |

| Biphenylacetic Acid | 3.9[13] | 8.1[13] | 2.08 |

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme activity.

Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tₘₐₓ) | ~70 minutes | [10] |

| Plasma Half-life (t₁/₂) | 10-17 hours | [10] |

| Plasma Protein Binding | >99% | [10] |

| Major Circulating Metabolites | Biphenylacetic acid, 4-hydroxy-biphenylbutyric acid | [10] |

| Excretion | Primarily via urine as conjugates | [10] |

Table 3: Pharmacokinetic Parameters of this compound and its Metabolites in Humans (600 mg single oral dose)

| Compound | Tₘₐₓ (h) | Cₘₐₓ (µg/mL) | t₁/₂ (h) |

| This compound | 1.19 | 5.97 | 10.26 |

| γ-hydroxy-4-biphenylbutyric acid | - | - | 10.07 |

| 4-biphenylacetic acid | - | - | 9.95 |

Data from a study in seven patients with rheumatoid arthritis.[12]

Detailed Experimental Protocols

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of NSAIDs.

Protocol:

-

Animals: Male Wistar rats (150-200 g) are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly divided into groups (n=6-8 per group):

-

Vehicle control (e.g., 0.5% carboxymethyl cellulose)

-

This compound (various doses, e.g., 10, 30, 100 mg/kg, p.o.)

-

Positive control (e.g., Indomethacin, 5-10 mg/kg, p.o.)

-

-

Drug Administration: The test compounds or vehicle are administered orally one hour before the carrageenan injection.

-

Induction of Edema: 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.[10]

-

Paw Volume Measurement: The volume of the injected paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[10]

-

Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.

In Vivo Analgesic Activity: Phenylquinone-Induced Writhing Test in Mice

This is a chemical-induced pain model used to screen for peripherally acting analgesics.

Protocol:

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Acclimatization and Grouping: Similar to the paw edema model.

-

Drug Administration: Test compounds or vehicle are administered orally 30-60 minutes before the phenylquinone injection.

-

Induction of Writhing: A 0.02% solution of phenyl-p-benzoquinone in 5% ethanol/distilled water is injected intraperitoneally (i.p.) at a volume of 0.1 mL/10 g body weight.

-

Observation: Five minutes after the phenylquinone injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 10-15 minutes.[14]

-

Data Analysis: The percentage of analgesic activity is calculated as follows: % Analgesia = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory potency of a compound on COX-1 and COX-2 enzymes.

Protocol (Colorimetric Assay):

-

Reagents:

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Hemin (cofactor)

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

-

Test compound (this compound/Biphenylacetic acid) and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

-

Assay Procedure (96-well plate format):

-

Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the test compound and reference inhibitors.

-

Reaction Mixture: To each well, add the assay buffer, hemin, and the enzyme (COX-1 or COX-2).

-

Inhibitor Addition: Add the test compound or vehicle to the respective wells and pre-incubate for a specified time (e.g., 10-15 minutes at 25°C).

-

Reaction Initiation: Add TMPD followed by arachidonic acid to initiate the reaction.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) kinetically for 5-10 minutes.[6]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time).

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Additional Signaling Pathways

While the primary mechanism of action of this compound's active metabolite is COX inhibition, NSAIDs have been reported to influence other signaling pathways involved in inflammation and cellular processes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Some NSAIDs have been shown to inhibit the activation of NF-κB, which may contribute to their anti-inflammatory effects beyond COX inhibition. While specific data on this compound is limited, it is plausible that its active metabolite could also modulate this pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling cascades are also crucial in regulating the production of inflammatory mediators. Certain NSAIDs have been found to interfere with MAPK pathways, such as p38 and JNK. This represents another potential, though less characterized, mechanism for the anti-inflammatory actions of this compound's active metabolite.

Conclusion

This compound serves as a classic example of a prodrug strategy in NSAID therapy. Its pharmacological effects are mediated primarily through its active metabolite, biphenylacetic acid, a non-selective inhibitor of COX-1 and COX-2 enzymes. The conversion to an active metabolite in the liver may contribute to a reduced incidence of direct gastric irritation. A comprehensive understanding of its metabolic fate, pharmacokinetic profile, and the quantitative assessment of its inhibitory potency are crucial for its rational use and for the development of future anti-inflammatory agents. The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of this compound and other novel NSAIDs. Further research into the potential modulation of other inflammatory signaling pathways, such as NF-κB and MAPK, could provide deeper insights into the complete pharmacological profile of this compound and its metabolites.

References

- 1. Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway | PLOS One [journals.plos.org]

- 2. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Test Stimulus [bio-protocol.org]

- 8. Pharmacologic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Metabolic and pharmacokinetic studies with this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Role of Fenbufen in Cyclooxygenase (COX) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Fenbufen, a non-steroidal anti-inflammatory drug (NSAID), and its inhibitory activity towards cyclooxygenase (COX) enzymes. It elucidates the mechanism of action, focusing on its nature as a prodrug and the activity of its principal metabolite, biphenylacetic acid (also known as felbinac). This document presents quantitative data on the inhibitory potency of both this compound and its active metabolite against COX-1 and COX-2, detailed experimental protocols for assessing COX inhibition, and visual representations of the relevant biological and experimental pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: this compound as a Prodrug

This compound is a non-steroidal anti-inflammatory drug from the propionic acid class, recognized for its analgesic, antipyretic, and anti-inflammatory effects.[1][2][3] The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][4][5]

A critical aspect of this compound's pharmacology is its function as a prodrug.[1][3][6][7][8] It is metabolized in the body to its active form, biphenylacetic acid (BPAA), also known as felbinac, which is a potent inhibitor of prostaglandin synthesis.[1][3][6][7][8] This biotransformation, occurring predominantly in the liver, is a key determinant of its efficacy and is thought to contribute to a lower potential for gastric irritation compared to NSAIDs that are administered in their active form.[3][6][8] The parent compound, this compound, has weak to no intrinsic effect on cyclooxygenase activity.[3][8]

Quantitative Data: COX-1 and COX-2 Inhibition

The inhibitory potency of this compound and its active metabolite, biphenylacetic acid (felbinac), against COX-1 and COX-2 is quantified by their half-maximal inhibitory concentrations (IC50). The data reveals that biphenylacetic acid is a non-selective inhibitor of both isoforms.

| Compound | Target Enzyme | IC50 (nM) | Selectivity Ratio (COX-2 IC50 / COX-1 IC50) |

| This compound | COX-1 | 3900 | 2.08 |

| COX-2 | 8100 | ||

| Biphenylacetic Acid (Felbinac) | COX-1 | 865.68 | 1.13 |

| COX-2 | 976 | ||

| Data sourced from publicly available databases and scientific literature.[1] |

A selectivity ratio close to 1 indicates a non-selective inhibitor, while a ratio significantly greater than 1 suggests COX-2 selectivity, and a ratio significantly less than 1 suggests COX-1 selectivity. The data clearly shows that the active metabolite, biphenylacetic acid, is a balanced, non-selective inhibitor of both COX-1 and COX-2.

Signaling Pathways and Metabolic Activation

The anti-inflammatory effects of NSAIDs are mediated by the inhibition of the COX pathway. Both COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostanoids that mediate physiological and pathological processes.[4][9] COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is inducible during inflammation.[4][10] Biphenylacetic acid competitively inhibits both isoforms, thereby blocking prostaglandin synthesis and mitigating the inflammatory response.[1]

Experimental Protocols

The determination of COX inhibitory activity is crucial for the characterization of NSAIDs. Below are detailed methodologies for two common assays.

In Vitro Assay using Purified Recombinant Enzymes

This assay measures the ability of a compound to inhibit the activity of purified recombinant COX-1 and COX-2 enzymes.

-

Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compound (this compound or biphenylacetic acid).

-

Reaction buffer (e.g., Tris-HCl buffer).

-

Detection system: This can be a colorimetric or fluorometric probe that measures the peroxidase activity of the COX enzyme, or an ELISA kit to quantify the produced Prostaglandin E2 (PGE2).[11][12]

-

-

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

-

Compound Incubation: Add various concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the enzyme solutions and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Detection: After a set reaction time, quantify the product. For ELISA-based detection, the reaction is stopped, and the concentration of PGE2 is measured according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound relative to a vehicle control. Determine the IC50 values by fitting the data to a dose-response curve. The ratio of IC50 (COX-2) / IC50 (COX-1) provides the selectivity index.[1]

-

Human Whole Blood Assay (Ex Vivo)

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by using whole blood, which contains both COX-1 (in platelets) and inducible COX-2 (in monocytes).[1]

-

Materials:

-

Freshly drawn human venous blood collected in heparinized tubes.

-

Lipopolysaccharide (LPS) to induce COX-2 expression.

-

Test compound (this compound or biphenylacetic acid).

-

ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

-

-

Procedure:

-

COX-1 Activity (Platelets):

-

Aliquot whole blood into tubes containing various concentrations of the test compound.

-

Allow blood to clot at 37°C for 1 hour to stimulate platelet COX-1 activity and subsequent TXB2 production.

-

Centrifuge to separate the serum.

-

Measure the TXB2 concentration in the serum using an ELISA kit. TXB2 is a stable metabolite of thromboxane A2, a primary product of platelet COX-1.[1]

-

-

COX-2 Activity (Monocytes):

-

To separate aliquots of whole blood, add LPS and incubate for 24 hours at 37°C to induce COX-2 expression in monocytes.[1][13]

-

Add various concentrations of the test compound and incubate for a short period.

-

Stimulate PGE2 production from the LPS-treated cells (e.g., with a calcium ionophore).

-

Centrifuge to separate the plasma.

-

Measure the PGE2 concentration in the plasma using an ELISA kit.[1]

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production at each concentration of the test compound.

-

Determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-2) / IC50 (COX-1) indicates the drug's selectivity in a physiological matrix.[1]

-

Conclusion

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects through its active metabolite, biphenylacetic acid (felbinac).[1][3][8] Quantitative analysis of its inhibitory activity demonstrates that biphenylacetic acid is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1] This lack of selectivity is consistent with its classification as a traditional NSAID. The prodrug nature of this compound is a significant aspect of its pharmacology, potentially offering a degree of gastrointestinal sparing by minimizing exposure of the gastric mucosa to the active COX inhibitor.[3][6][8] The experimental protocols outlined provide robust frameworks for the continued investigation and characterization of this compound and other novel NSAIDs.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Pharmacologic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. scialert.net [scialert.net]

- 8. The pharmacological properties of this compound. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. 4.8. Determination of COX Activity [bio-protocol.org]

- 13. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Fenbufen's Active Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenbufen, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through its active metabolite, 4-biphenylacetic acid (BPAA), also known as felbinac. This technical guide provides a comprehensive overview of the in vitro activity of BPAA, focusing on its mechanism of action, inhibitory concentrations, and effects on various cell types relevant to inflammation and joint diseases. Detailed experimental protocols for key in vitro assays are provided, along with visual representations of the associated signaling pathways and workflows to support further research and drug development.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The principal mechanism of action of 4-biphenylacetic acid is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] BPAA is a non-selective inhibitor of both COX-1 and COX-2 isoforms.[1]

Quantitative Data: COX-1 and COX-2 Inhibition

The inhibitory potency of BPAA against COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the available data for BPAA and provides a comparison with other commonly used NSAIDs.

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| 4-Biphenylacetic Acid (Felbinac) | 865.68 [1] | 976 [1] | 0.89 [1] |

| Diclofenac | 76[1] | 26[1] | 2.92[1] |

| Ibuprofen | 12,000[1] | 80,000[1] | 0.15[1] |

| Indomethacin | 9[1] | 310[1] | 0.03[1] |

Signaling Pathway: Arachidonic Acid Cascade

BPAA competitively inhibits both COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostanoids. This inhibition reduces the production of prostaglandins that mediate inflammation.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hematin (cofactor)

-

L-Epinephrine (cofactor)

-

Arachidonic acid (substrate)

-

Test compound (4-biphenylacetic acid) dissolved in DMSO

-

Stop solution (e.g., 1 M HCl)

-

Prostaglandin E2 (PGE2) ELISA kit

-

Microplate reader

Procedure:

-

Enzyme Preparation: In an Eppendorf tube, mix the reaction buffer, hematin, and L-epinephrine.[3] Add the COX-1 or COX-2 enzyme and incubate at room temperature for 2 minutes.[3]

-

Inhibitor Pre-incubation: Add a small aliquot of the test compound solution (or DMSO for control) to the enzyme mixture and pre-incubate at 37°C for 10 minutes.[3]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and incubate at 37°C for a defined period (e.g., 2 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

PGE2 Quantification: Measure the concentration of PGE2 in each sample using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Fenbufen

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Fenbufen, a non-steroidal anti-inflammatory drug (NSAID). It details the prevalent synthetic route via Friedel-Crafts acylation, offering step-by-step experimental protocols. The guide also presents a thorough characterization of this compound's chemical and physical properties, including its physicochemical parameters and spectroscopic data, organized into clear, comparative tables. Furthermore, the mechanism of action is elucidated and visualized. This document is intended to be a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, chemically known as γ-oxo-[1,1′-biphenyl]-4-butanoic acid, is a non-steroidal anti-inflammatory drug belonging to the propionic acid derivatives class.[1][2] It has been utilized for its analgesic, anti-inflammatory, and antipyretic properties in the management of conditions such as osteoarthritis and rheumatoid arthritis.[3] this compound functions as a prodrug, being metabolized in the body to its active form, 4-biphenylacetic acid (BPAA).[3][4] BPAA is a potent inhibitor of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[2][5] This guide will delve into the synthetic pathways for obtaining this compound and provide a detailed analysis of its chemical and physical characteristics.

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of biphenyl with succinic anhydride.[6][7] This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). Variations in the solvent and reaction conditions have been developed to optimize the yield and reduce the reaction time.

General Reaction Scheme

The synthesis proceeds as follows:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two detailed protocols for the synthesis of this compound are provided below, one utilizing nitrobenzene as the solvent and an improved method using 1,2-dichloroethane.

Protocol 1: Synthesis using Nitrobenzene

This traditional method involves a longer reaction time but is well-established.

Materials:

-

Biphenyl: 10 g (64.8 mmol)

-

Succinic anhydride: 7.78 g (77.7 mmol)

-

Anhydrous Aluminum Chloride (AlCl₃): 20.73 g (155.5 mmol)

-

Nitrobenzene

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

3% Sodium Carbonate Solution

-

Ethanol (for recrystallization)

-

Activated Charcoal

Procedure:

-

In a reaction flask, dissolve anhydrous AlCl₃ in nitrobenzene with stirring.

-

Cool the mixture to below 10°C using an ice bath.

-

In a separate container, thoroughly mix biphenyl and succinic anhydride.

-

Slowly add the biphenyl and succinic anhydride mixture to the AlCl₃ solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an extended period (e.g., four days).[8]

-

Quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated HCl.

-

Remove the nitrobenzene by steam distillation.

-

Cool the remaining mixture and filter the crude product.

-

Dissolve the crude product in a hot 3% sodium carbonate solution.

-

Treat with activated charcoal to decolorize and filter while hot.

-

Acidify the filtrate with dilute HCl to a pH of 2-3 to precipitate the this compound.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Improved Synthesis using 1,2-Dichloroethane

This modified protocol offers a significantly shorter reaction time and a more environmentally friendly solvent.[7]

Materials:

-

Biphenyl: 10 g (64.8 mmol)

-

Succinic anhydride: 7.78 g (77.7 mmol)

-

Anhydrous Aluminum Chloride (AlCl₃): 20.73 g (155.5 mmol)

-

1,2-Dichloroethane: 32.42 mL

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

1N Sodium Carbonate Solution

Procedure:

-

To a suspension of anhydrous AlCl₃ in 1,2-dichloroethane, add a powdered mixture of biphenyl and succinic anhydride at 5-10°C.[7]

-

Stir the mixture at 10-15°C for 90 minutes.[7]

-

Carefully add a mixture of concentrated HCl and water to the reaction mixture.

-

Remove the 1,2-dichloroethane by distillation.

-

Filter the remaining mixture and air-dry the pale brown residue.

-

Dissolve the crude product in hot 1N sodium carbonate solution and filter to remove insoluble impurities.

-

Cool the filtrate and acidify with HCl to precipitate this compound.

-

Filter the product, wash with water, and dry to yield this compound.

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 4-(biphenyl-4-yl)-4-oxobutanoic acid | [2] |

| Molecular Formula | C₁₆H₁₄O₃ | [6] |

| Molar Mass | 254.28 g/mol | [2] |

| Melting Point | 184-187 °C | [9] |

| Appearance | White or off-white crystalline powder | [9] |

| Solubility | Soluble in glacial acetic acid, ethanol, chloroform, ether; almost insoluble in water. | [9] |

Spectroscopic Data

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the aromatic protons of the biphenyl group and the aliphatic protons of the butanoic acid chain. |

| ¹³C NMR | The carbon NMR spectrum displays resonances for the carbonyl carbons, the aromatic carbons of the biphenyl moiety, and the aliphatic carbons. |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits strong absorption bands corresponding to the C=O stretching vibrations of the ketone and carboxylic acid groups. |

| UV-Visible Spectroscopy | The UV spectrum in ethanol shows an absorption maximum characteristic of the biphenyl chromophore. |

Mechanism of Action

This compound's therapeutic effects are mediated through its active metabolite, biphenylacetic acid (BPAA).[3][4] This metabolic conversion and subsequent enzymatic inhibition are outlined below.

Caption: Mechanism of action of this compound.

This compound is absorbed and subsequently metabolized in the liver to form biphenylacetic acid.[1] BPAA then acts as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2][5] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key signaling molecules involved in the inflammatory cascade, pain, and fever.[2]

Conclusion

This technical guide has provided a detailed examination of the synthesis and chemical properties of this compound. The Friedel-Crafts acylation remains the primary synthetic route, with modern adaptations improving efficiency and safety. The comprehensive physicochemical and spectroscopic data presented serve as a valuable reference for quality control and further research. Understanding the mechanism of action of this compound as a prodrug is crucial for its pharmacological application and the development of new anti-inflammatory agents. This guide aims to support the endeavors of researchers and professionals in the ongoing exploration and application of this important pharmaceutical compound.

References

- 1. Effect of Substitution Degree and Homogeneity on Cyclodextrin-Ligand Complex Stability: Comparison of this compound and Fenoprofen Using CD and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. [PDF] FT-IR SPECTROSCOPY OF INCLUSION COMPLEXES OF β-CYCLODEXTRIN WITH this compound AND IBUPROFEN | Semantic Scholar [semanticscholar.org]

- 4. Pharmacologic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. CN106588636B - Refining method of this compound - Google Patents [patents.google.com]

- 8. CN1052301A - The improvement of synthesis method for " this compound " - Google Patents [patents.google.com]

- 9. selleckchem.com [selleckchem.com]

Fenbufen in Animal Models of Inflammation: A Technical Guide for Researchers

Introduction

Fenbufen is an orally active, non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid derivative class.[1][2] It has demonstrated analgesic, anti-inflammatory, and antipyretic properties in a wide range of animal species, including mice, rats, guinea pigs, and dogs.[3][4] A key characteristic of this compound is that it functions as a pro-drug; its therapeutic effects are primarily mediated through its active metabolites.[3][4][5] This mechanism is thought to contribute to a lower potential for gastric irritation compared to NSAIDs that are directly active in the gastrointestinal tract.[3][4]

Historically used for managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis, this compound was withdrawn from some markets due to concerns about liver toxicity.[6][7] Nevertheless, it remains a valuable tool in preclinical research for studying the mechanisms of inflammation and evaluating the efficacy of anti-inflammatory agents.

This technical guide provides an in-depth overview of this compound for inflammation research in animal models, focusing on its mechanism of action, metabolic pathways, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound's anti-inflammatory activity is not intrinsic to the parent molecule itself.[3] It undergoes metabolic conversion to its major active metabolite, 4-biphenylacetic acid (BPAA), which is a potent inhibitor of prostaglandin synthesis.[3][4]

The primary mechanism of action for BPAA involves the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5][8] These enzymes are critical for converting arachidonic acid into prostaglandins, which are key lipid mediators of inflammation, pain, and fever.[9] By blocking COX-1 and COX-2, BPAA effectively reduces the production of prostaglandins at the site of inflammation, thereby mitigating the inflammatory response.[2][4]

Metabolism of this compound

Upon oral administration, this compound is rapidly absorbed and extensively metabolized.[10] The parent compound, γ-oxo(1,1'-biphenyl)-4-butanoic acid, has a relatively short presence in serum, with the majority of circulating drug-related material consisting of its metabolites.[10] The primary active metabolite responsible for the anti-inflammatory effect is 4-biphenylacetic acid (BPAA).[4][11] Other identified metabolites include γ-hydroxy(1,1'-biphenyl)-4-butanoic acid (BPHBA) and additional hydroxylated forms found in urine.[5][10]

References

- 1. This compound: a review of its pharmacological properties and therapeutic use in rheumatic diseases and acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Pharmacologic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacological properties of this compound. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. cellmolbiol.org [cellmolbiol.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C16H14O3 | CID 3335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Metabolic and pharmacokinetic studies with this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacology of this compound, 3-(4-biphenylylcarbonyl)propionic acid, and 4-biphenylacetic acid, interesting antiinflammatory-analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antipyretic Effects of Fenbufen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenbufen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, has demonstrated notable antipyretic activity in preclinical studies. This technical guide provides an in-depth analysis of the mechanisms and experimental validation of this compound's fever-reducing effects. It is established that this compound acts as a prodrug, being metabolized to its active form, biphenylacetic acid (BPAA). The primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of the febrile response. This guide details the experimental protocols for evaluating antipyretic efficacy, presents available quantitative data, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Fever, or pyrexia, is a complex physiological response to pyrogenic stimuli, characterized by a regulated elevation of the body's thermoregulatory set-point in the hypothalamus. This process is primarily mediated by prostaglandin E2 (PGE2). Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of fever due to their ability to inhibit prostaglandin synthesis. This compound, a compound belonging to the phenylalkanoic acid derivatives, has been recognized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] A key characteristic of this compound is its nature as a prodrug; it is converted in the body to the active metabolite, biphenylacetic acid (BPAA), which is a potent inhibitor of prostaglandin synthesis.[2] This guide serves as a comprehensive resource for researchers investigating the antipyretic effects of this compound, providing detailed methodologies and data for further study.

Mechanism of Antipyretic Action

The antipyretic effect of this compound is intrinsically linked to the pharmacological actions of its active metabolite, BPAA, on the arachidonic acid cascade.

2.1. Inhibition of Prostaglandin Synthesis

The febrile response is initiated by pyrogens, which trigger the release of pro-inflammatory cytokines. These cytokines stimulate the activity of cyclooxygenase (COX) enzymes, leading to the conversion of arachidonic acid into prostaglandin H2 (PGH2). PGH2 is then further metabolized to PGE2, which acts on the hypothalamus to elevate the body's temperature set-point.

This compound's active metabolite, BPAA, exerts its antipyretic effect by inhibiting the COX-1 and COX-2 enzymes, thereby blocking the synthesis of PGE2 in the central nervous system. This reduction in PGE2 levels allows the hypothalamic set-point to return to its normal level, facilitating heat dissipation through vasodilation and sweating.

Signaling Pathway of this compound's Antipyretic Action

Caption: Mechanism of this compound's antipyretic action.

Experimental Protocols

The primary preclinical model for assessing the antipyretic activity of NSAIDs like this compound is the yeast-induced pyrexia model in rats.

3.1. Yeast-Induced Pyrexia in Rats

This model provides a reliable and reproducible method for inducing a febrile state that is sensitive to the effects of clinically relevant antipyretic agents.

-

Animals: Male or female Wistar or Sprague-Dawley rats weighing between 150-200g are typically used.

-

Induction of Pyrexia: A 15-20% (w/v) suspension of Brewer's yeast (Saccharomyces cerevisiae) in sterile 0.9% saline is prepared. A volume of 10-20 ml/kg of the yeast suspension is injected subcutaneously into the dorsal region of the rats.

-

Acclimatization and Baseline Temperature: Following yeast injection, the animals are housed in a controlled environment (22-24°C) with free access to water but are fasted. Approximately 18 hours post-injection, a stable febrile state is typically established. The basal rectal temperature of each rat is then recorded using a digital thermometer or a rectal probe. Only animals exhibiting a significant increase in body temperature (e.g., >0.5°C) are selected for the study.

-

Drug Administration: this compound, a standard reference drug (e.g., aspirin, paracetamol), or a vehicle control is administered orally (p.o.) or intraperitoneally (i.p.).

-

Temperature Measurement: Rectal temperature is measured at regular intervals (e.g., 30, 60, 120, 180, and 240 minutes) after drug administration.

-

Data Analysis: The reduction in rectal temperature at each time point is calculated and compared between the treatment groups and the control group. The percentage reduction in pyrexia can also be calculated.

Experimental Workflow for Evaluating Antipyretic Efficacy

Caption: Workflow for yeast-induced pyrexia model.

Quantitative Data on Antipyretic Effects

One review of the pharmacological properties of this compound noted its potent activity in the yeast-induced pyresis model in rats.[1] In general comparisons, this compound was found to be more potent than aspirin (ASA) but less potent than indomethacin as an antipyretic agent.[1]

Table 1: Comparative Antipyretic Potency of this compound and Other NSAIDs in Rats

| Compound | Relative Antipyretic Potency (Yeast-Induced Pyrexia Model) | Reference |

| This compound | More potent than Aspirin | [1] |

| Aspirin (ASA) | Standard reference | [1] |

| Indomethacin | More potent than this compound | [1] |

Note: Specific ED50 values for the antipyretic effect of this compound are not consistently reported in the readily accessible literature. The data presented is based on qualitative comparisons from review articles.

Discussion and Future Directions

The available evidence robustly supports the antipyretic effects of this compound, mediated by its active metabolite, biphenylacetic acid, through the inhibition of prostaglandin synthesis. The yeast-induced pyrexia model in rats remains a valid and effective method for the preclinical evaluation of these effects.

For contemporary drug development and research, there is a clear need for more detailed, publicly accessible quantitative data on the antipyretic efficacy of this compound. Future studies could focus on:

-

Dose-Response Studies: Conducting rigorous dose-response studies to determine the precise ED50 of this compound and its active metabolite, BPAA, for their antipyretic effects.

-

Comparative Efficacy: Performing head-to-head comparative studies with modern NSAIDs to establish the relative potency and duration of action of this compound.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing PK/PD models to correlate the plasma concentrations of this compound and BPAA with the observed antipyretic response.

Conclusion

This compound is an effective antipyretic agent, with a well-understood mechanism of action centered on the inhibition of the cyclooxygenase pathway by its active metabolite, biphenylacetic acid. The experimental protocols outlined in this guide provide a solid foundation for the continued investigation of its fever-reducing properties. Further research to generate detailed quantitative data will be invaluable for a comprehensive understanding of this compound's therapeutic potential in the management of fever.

References

The Role of Fenbufen in Prostaglandin Synthesis Inhibition: A Technical Whitepaper

This technical guide provides a comprehensive examination of the mechanism by which fenbufen, a non-steroidal anti-inflammatory drug (NSAID), inhibits prostaglandin synthesis. It details the pharmacokinetics of this compound as a prodrug, the inhibitory activity of its primary metabolite on cyclooxygenase (COX) enzymes, and the experimental methodologies used to quantify this inhibition. This document is intended for researchers, scientists, and professionals involved in drug development and pharmacology.

Introduction: this compound as a Prodrug Anti-Inflammatory Agent

This compound is a non-steroidal anti-inflammatory drug from the propionic acid class, recognized for its analgesic, antipyretic, and anti-inflammatory properties.[1] The therapeutic effects of NSAIDs are primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which are essential for the synthesis of prostaglandins—key mediators of pain, fever, and inflammation.[1][2]

A critical aspect of this compound's pharmacology is its nature as a prodrug. Following oral administration, this compound is absorbed from the gastrointestinal tract and undergoes metabolic conversion in the liver to its active form, biphenylacetic acid (also known as felbinac).[3][4][5] This active metabolite is a potent inhibitor of prostaglandin synthesis and is principally responsible for this compound's therapeutic actions.[5][6] The prodrug design contributes to a lower incidence of gastric side effects compared to NSAIDs that are administered in their active form, as it minimizes the exposure of the gastrointestinal tract to the active COX inhibitor.[5][6]

Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

The anti-inflammatory, analgesic, and antipyretic effects of this compound are mediated by its active metabolite, biphenylacetic acid, which inhibits the activity of both COX-1 and COX-2 enzymes.[1] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[7][8]

-

Arachidonic Acid Cascade: In response to inflammatory stimuli, arachidonic acid is released from cell membranes by phospholipase A2.[9][10] It is then metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.[11][12] The COX pathway leads to the production of prostaglandins, which are involved in inflammation, pain, and fever, as well as thromboxanes, which are involved in blood clotting.[8][10]

-

COX-1 and COX-2 Isoforms: The COX enzyme exists in two main isoforms. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[7] COX-2 is typically undetectable in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.[7]

-

Inhibition by Biphenylacetic Acid: Biphenylacetic acid competitively inhibits both COX-1 and COX-2, thereby blocking the synthesis of prostaglandins and mitigating the inflammatory response.[1] The non-selective inhibition of both isoforms is a characteristic feature of many traditional NSAIDs.

Signaling Pathway: Metabolic Activation and COX Inhibition

The following diagram illustrates the metabolic conversion of this compound to its active metabolite, biphenylacetic acid, and the subsequent inhibition of the cyclooxygenase pathway.

Quantitative Analysis of COX Inhibition

The inhibitory potency of this compound and its active metabolite, biphenylacetic acid, against COX-1 and COX-2 is quantified by their half-maximal inhibitory concentrations (IC50). The data clearly indicates that while this compound itself has weak inhibitory activity, its metabolite is a potent inhibitor of both COX isoforms.

| Compound | Target | IC50 (nM) |

| This compound | COX-1 | 3900 |

| COX-2 | 8100 | |

| Biphenylacetic Acid | COX-1 | 865.68 |

| COX-2 | 976 | |

| Data sourced from publicly available databases and scientific literature.[1] |

Experimental Protocols for Assessing COX Inhibition

The determination of COX inhibitory activity is a critical step in the characterization of NSAIDs. Below are detailed methodologies for common in vitro assays.

In Vitro COX Inhibition Assay Using Purified Enzymes

This assay measures the ability of a compound to inhibit the activity of purified recombinant COX-1 and COX-2 enzymes.[1]

Materials:

-

Purified human or ovine recombinant COX-1 and COX-2 enzymes

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test compound (this compound or biphenylacetic acid) dissolved in a suitable solvent (e.g., DMSO)

-

Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.

-

Incubation with Inhibitor: In a microplate, add the reaction buffer, heme, and the enzyme solution. Then, add various concentrations of the test compound. Incubate for a predetermined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a specific incubation time (e.g., 2 minutes), terminate the reaction by adding a stopping solution (e.g., a strong acid).

-

Quantification of Prostaglandin Production: Measure the concentration of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: In Vitro COX Inhibition Assay

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by accounting for factors like plasma protein binding.[13][14]

Materials:

-

Freshly drawn human venous blood with an anticoagulant (e.g., heparin)

-

Test compound dissolved in a suitable solvent

-

For COX-1: A stimulant for thromboxane B2 (TXB2) production (e.g., spontaneous clotting)

-

For COX-2: Lipopolysaccharide (LPS) to induce COX-2 expression and a stimulant for PGE2 production (e.g., calcium ionophore)

-

ELISA kits for TXB2 and PGE2

Procedure for COX-1 Activity:

-

Aliquots of whole blood are incubated with various concentrations of the test compound.

-

The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour) to induce TXB2 production.

-

The reaction is stopped by placing the samples on ice and adding a COX inhibitor (e.g., indomethacin) to prevent further prostaglandin synthesis.

-

Samples are centrifuged to separate the serum.

-

TXB2 levels in the serum are measured by ELISA as an indicator of COX-1 activity.

Procedure for COX-2 Activity:

-

Aliquots of whole blood are incubated with LPS at 37°C for 24 hours to induce COX-2 expression.

-

Various concentrations of the test compound are added and incubated for a short period.

-

A calcium ionophore is added to stimulate PGE2 production from the LPS-treated cells.[1]

-

Samples are centrifuged to separate the plasma.

-

PGE2 concentration in the plasma is measured by ELISA as an indicator of COX-2 activity.[1]

Data Analysis:

-

Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production at each concentration of the test compound.

-

Determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-2) / IC50 (COX-1) provides an indication of the drug's selectivity.[1]

Conclusion

This compound serves as a prodrug that is metabolically converted to the active compound, biphenylacetic acid.[1][5] This active metabolite exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of both COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins.[1] The prodrug nature of this compound is a key pharmacological feature, potentially reducing direct gastrointestinal irritation.[5][6] The quantitative assessment of COX inhibition, through well-defined experimental protocols, is essential for characterizing the potency and selectivity of this compound and other NSAIDs.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C16H14O3 | CID 3335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mims.com [mims.com]

- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. Pharmacologic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacological properties of this compound. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. madbarn.com [madbarn.com]

- 9. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. gpnotebook.com [gpnotebook.com]

- 12. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Cellular pathways affected by Fenbufen exposure

An In-depth Technical Guide to the Cellular Pathways Affected by Fenbufen Exposure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-steroidal anti-inflammatory drug (NSAID) of the phenylalkanoic acid derivative class, recognized for its analgesic, anti-inflammatory, and antipyretic properties.[1] Functioning as a prodrug, this compound undergoes metabolic conversion to its primary active metabolite, (1,1'-biphenyl)-4-acetic acid (BPAA), which is principally responsible for its therapeutic effects.[2][3] The primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, a hallmark of NSAIDs.[3][4] However, emerging research reveals that this compound's influence extends beyond prostaglandin synthesis to modulate critical cellular pathways, including programmed cell death (apoptosis and pyroptosis), mitochondrial function, and potentially cell cycle regulation. This document provides a comprehensive technical overview of these pathways, supported by quantitative data, detailed experimental methodologies, and visual diagrams to elucidate the complex cellular response to this compound exposure.

Pharmacokinetics and Metabolism

This compound is rapidly absorbed after oral administration and is extensively metabolized.[5] It is a prodrug with no intrinsic activity against its primary target, the COX enzymes.[3][6] The anti-inflammatory effects are mediated by its metabolites.[1]

Upon absorption, this compound is converted into two primary circulating metabolites:

-

γ-hydroxy(1,1'-biphenyl)-4-butanoic acid (BPHBA) [5]

-

(1,1'-biphenyl)-4-acetic acid (BPAA) , the major active metabolite.[3][5]

BPAA is a potent inhibitor of prostaglandin synthesis and is considered the principal mediator of this compound's therapeutic activity.[3][6] Further biotransformation leads to additional metabolites identified in urine, such as 4'-hydroxy(1,1'-biphenyl)-4-acetic acid.[5]

Core Cellular Pathways Modulated by this compound

Inhibition of Cyclooxygenase (COX) Signaling

The canonical mechanism of action for this compound, via its active metabolite BPAA, is the inhibition of the COX-1 and COX-2 enzymes.[3][7] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] By blocking this conversion, BPAA effectively reduces the inflammatory response.[4][6]

References

- 1. This compound: a review of its pharmacological properties and therapeutic use in rheumatic diseases and acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. Pharmacologic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C16H14O3 | CID 3335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolic and pharmacokinetic studies with this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacological properties of this compound. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Preparation of Fenbufen Stock Solution in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and application of Fenbufen stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent. The protocols outlined below are intended to ensure accurate and reproducible experimental results.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug.[1] In vivo, it is converted to its active metabolite, 4-biphenylacetic acid, which exhibits anti-inflammatory, analgesic, and antipyretic properties.[2] The primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[2][3] Additionally, this compound has been shown to inhibit caspases, suggesting a broader role in cellular processes beyond inflammation.[3][4]

Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions.[1] DMSO is a common and effective solvent for preparing high-concentration stock solutions of this compound for in vitro and in vivo studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Weight | 254.28 g/mol | [5] |

| Solubility in DMSO | ~30-50 mg/mL | [1][5] |

| IC50 for COX-1 | 3.9 µM | [3] |

| IC50 for COX-2 | 8.1 µM | [3] |

| Recommended Storage (Powder) | -20°C for up to 3 years | [5] |

| Recommended Storage (DMSO Stock) | -20°C for up to 1 month, -80°C for up to 1 year | [5] |

Experimental Protocols

Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (MW: 254.28 g/mol )

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 50 mM stock solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.050 mol/L x 0.001 L x 254.28 g/mol = 0.012714 g = 12.71 mg

-

-

Weigh this compound:

-

Using a calibrated analytical balance, accurately weigh 12.71 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

-

Dissolve in DMSO:

-